molecular formula C8H11N3OS B2825936 2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole CAS No. 2380166-40-3

2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole

Cat. No.: B2825936
CAS No.: 2380166-40-3
M. Wt: 197.26
InChI Key: KEXRWVPMOOSXTE-UHFFFAOYSA-N
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Description

2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole is a heterocyclic compound that contains both a thiadiazole and a furo[3,4-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole typically involves the formation of the thiadiazole ring followed by the construction of the furo[3,4-c]pyrrole system. One common method involves the reaction of a suitable hydrazine derivative with carbon disulfide to form the thiadiazole ring, which is then cyclized with a suitable dihydrofuran derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can yield amines .

Properties

IUPAC Name

5-(1,3,4-thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-6-3-12-4-7(6)2-11(1)8-10-9-5-13-8/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXRWVPMOOSXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=NN=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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